molecular formula C5H10O B074409 (Z)-2-Penten-1-ol CAS No. 1576-96-1

(Z)-2-Penten-1-ol

Cat. No.: B074409
CAS No.: 1576-96-1
M. Wt: 86.13 g/mol
InChI Key: BTSIZIIPFNVMHF-ARJAWSKDSA-N
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Description

(Z)-2-penten-1-ol is a 2-penten-1-ol in which the double bond has (Z)-configuration. It is a volatile compound found in green tea, virgin olive oil, and broccoli. It is also used as a fragrance ingredient cosmetics, shampoos and soaps as well as in non-cosmetic products such as household cleaners and detergents. It has a role as a human metabolite, a fragrance, a plant metabolite, an insect attractant, a flavouring agent and a mammalian metabolite. It is a 2-penten-1-ol and a volatile organic compound.
cis-2-Penten-1-ol has been reported in Perilla frutescens var. crispa and Arctostaphylos uva-ursi with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-pent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h3-4,6H,2,5H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSIZIIPFNVMHF-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878754
Record name cis-Pent-2-ene-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Green diffusive aroma
Record name (Z)-2-Penten-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

138.00 °C. @ 760.00 mm Hg
Record name (E)-2-Penten-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031604
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water; soluble in non-polar solvents, Soluble (in ethanol)
Record name (Z)-2-Penten-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.844-0.850
Record name (Z)-2-Penten-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1771/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1576-95-0, 1576-96-1
Record name cis-2-Penten-1-ol
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Record name 2-Penten-1-ol, (2Z)-
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Record name 2-Penten-1-ol, (2Z)-
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Record name cis-Pent-2-ene-1-ol
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Record name cis-pent-2-ene-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PENTEN-1-OL, (2Z)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (E)-2-Penten-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031604
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Function of (Z)-2-Penten-1-ol as a plant metabolite

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (Z)-2-Penten-1-ol as a Plant Metabolite

Authored by: A Senior Application Scientist

Abstract

This compound, a C5-alcohol, is a significant volatile organic compound within the family of pentyl leaf volatiles (PLVs) produced by plants. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and mechanisms of action of this compound. We will delve into its pivotal role in plant defense, both direct and indirect, its function as an airy messenger in plant-plant communication, and its contribution to the aromatic profiles of various plant species. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the complex world of plant-derived metabolites and their potential applications.

Introduction: The Chemical Ecology of this compound

This compound, also known as cis-2-Penten-1-ol, is a volatile organic compound found in a variety of plants, including green tea, virgin olive oil, broccoli, basil, and thyme.[1][2] It belongs to a class of compounds known as pentyl leaf volatiles (PLVs), which are C5 compounds derived from the lipoxygenase (LOX) pathway.[3][4] These volatiles are crucial components of a plant's chemical arsenal, playing significant roles in defense against herbivores and pathogens, as well as in communication with other plants and insects.[5][6][7] The characteristic "green" and pungent notes of this compound also contribute to the aroma and flavor of many fruits and vegetables.[5][8]

Biosynthesis of this compound: The Lipoxygenase Pathway

The biosynthesis of this compound is initiated in response to cellular damage, such as from herbivory or pathogen attack.[9] The pathway begins with the release of polyunsaturated fatty acids from chloroplast membranes, which are then acted upon by a cascade of enzymes.

The key steps in the biosynthesis of this compound are:

  • Lipoxygenase (LOX) Action : Polyunsaturated fatty acids, such as linolenic acid, are oxygenated by lipoxygenase (LOX) enzymes to form fatty acid hydroperoxides.[10] In several plant species, including maize and Arabidopsis, specific LOX isoforms like ZmLOX10 and AtLOX2 are responsible for producing the precursors to PLVs.[3][4]

  • Hydroperoxide Lyase (HPL)-like Activity : The fatty acid hydroperoxides are then cleaved by enzymes with hydroperoxide lyase-like activity. For instance, in maize, ZmLOX6 can cleave 18-carbon fatty acid hydroperoxides into C5 and C13 compounds.[4][11]

  • Formation of Aldehyd Precursors : This cleavage results in the formation of C5 aldehydes.

  • Reduction by Alcohol Dehydrogenase (ADH) : Finally, these aldehydes are reduced by alcohol dehydrogenases (ADHs) to form this compound and other related PLVs like 1-penten-3-ol.[3][4]

biosynthesis_pathway PUFA Polyunsaturated Fatty Acids (e.g., Linolenic Acid) HP Fatty Acid Hydroperoxides PUFA->HP Lipoxygenase (LOX) Aldehyde C5 Aldehydes HP->Aldehyde Hydroperoxide Lyase (HPL)-like activity Z2P1O This compound Aldehyde->Z2P1O Alcohol Dehydrogenase (ADH)

Caption: Biosynthesis of this compound via the Lipoxygenase Pathway.

Physiological Functions of this compound

This compound is a multi-functional metabolite with roles in plant defense, inter-plant communication, and as a contributor to plant aroma.

Role in Plant Defense

As a herbivore-induced plant volatile (HIPV), this compound is a key player in both direct and indirect plant defense mechanisms.[7][12][13][14]

  • Direct Defense : Some green leaf volatiles (GLVs), a closely related class of compounds, have been shown to possess antifungal and antibacterial properties, inhibiting the growth of various plant pathogens.[5][6] While more research is needed specifically on the direct antimicrobial effects of this compound, its release upon tissue damage suggests a role in immediate defense at the site of attack.[9]

  • Indirect Defense : A well-established function of HIPVs, including PLVs, is the attraction of natural enemies of herbivores, such as parasitic wasps and predators.[5][6][7] This tritrophic interaction helps to reduce herbivore pressure on the plant.

  • Defense Priming : Exposure to this compound and other GLVs can "prime" a plant's defenses.[15] This means that the plant is able to mount a faster and stronger defense response upon subsequent attack by herbivores or pathogens.[5][9]

Plant-Plant Communication

This compound acts as an airborne signal, facilitating communication between different parts of the same plant or with neighboring plants.[5][7][9] This aerial messaging system warns undamaged tissues or nearby plants of an impending threat, allowing them to activate their defense mechanisms in preparation.[5][9]

Other Biological Roles

Beyond defense, this compound has other notable functions:

  • Aroma and Flavor : It contributes to the characteristic "green" and sometimes sharp, pungent notes in various fruits and vegetables, influencing their organoleptic properties.[8]

  • Antioxidant Activity : Studies on volatiles in basil and thyme leaves have indicated that this compound possesses antioxidant properties.[2]

  • Insect Attractant/Deterrent : It can also function as an insect attractant or a feeding and oviposition deterrent, depending on the insect species and context.[1][7]

Mechanism of Action and Cellular Signaling

Recent research has begun to unravel the signaling pathways initiated by this compound and other GLVs. These volatiles are conceptually similar to damage-associated molecular patterns (DAMPs), which are molecules released from damaged cells that trigger an immune response.[15]

Upon perception by plant cells, this compound can induce rapid changes in cellular signaling, including:

  • MAPK Activation : Changes in the activity of mitogen-activated protein kinases (MAPKs), which are key components of signal transduction pathways in response to various stimuli.[15]

  • Ion Fluxes : Alterations in proton fluxes across the cell membrane.[15]

  • Phosphoproteome Remodeling : Rapid and extensive changes in the phosphorylation status of numerous proteins. These proteins include pattern recognition receptors, kinases, and transcriptional regulators, many of which are also involved in DAMP signaling pathways.[15] This rapid remodeling of the phosphoproteome may represent the molecular basis of the "primed" state.[15]

signaling_pathway Z2P1O This compound (Airborne Signal) Receptor PAMP/DAMP Receptors Z2P1O->Receptor Kinase Receptor-like Cytoplasmic Kinase Receptor->Kinase MAPK MAPK Cascade Kinase->MAPK TF Transcriptional Regulators MAPK->TF Defense Defense Gene Expression (Priming) TF->Defense experimental_workflow Start Plant Material Wounding Mechanical Wounding Start->Wounding Collection Dynamic Headspace Volatile Collection Wounding->Collection Elution Solvent Elution with Internal Standard Collection->Elution Analysis GC-MS Analysis Elution->Analysis End Identification and Quantification Analysis->End

Sources

Methodological & Application

Application Note & Protocol: Stereoselective Synthesis of (Z)-2-Penten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

(Z)-2-Penten-1-ol is a valuable five-carbon allylic alcohol characterized by a cis (or Z) configuration of the double bond. This structural motif is present in various natural products, flavors, and fragrances, and serves as a key building block in organic synthesis.[1] Achieving high stereoselectivity for the Z-isomer is a common challenge, as it is often the thermodynamically less stable isomer.[2] This document provides a detailed guide to a robust and highly stereoselective method for the synthesis of this compound via the partial hydrogenation of an alkyne precursor. We will delve into the mechanistic underpinnings of catalyst choice, provide a comprehensive, step-by-step protocol, and outline the necessary analytical techniques for product validation.

Introduction: The Synthetic Challenge

The synthesis of stereodefined olefins is a cornerstone of modern organic chemistry. While numerous methods exist for forming double bonds, controlling the geometry to favor the less stable Z-isomer often requires specific strategic considerations.[2][3] Common olefination methods, such as the Wittig reaction, can be tailored to yield Z-alkenes, particularly with non-stabilized ylides, but selectivity can be variable and the removal of phosphine oxide byproducts can be cumbersome.[3][4][5][6]

An alternative and highly effective strategy is the stereoselective reduction of an internal alkyne. This approach offers excellent control over the double bond geometry, predicated on the choice of catalyst and reaction conditions. By starting with 2-pentyn-1-ol, a commercially available and stable precursor, we can achieve a syn-addition of hydrogen across the triple bond, leading directly to the desired this compound.

Strategic Approach: Alkyne Semi-Hydrogenation

The conversion of an alkyne to a Z-alkene is achieved through a process known as semi-hydrogenation or partial reduction. Standard hydrogenation catalysts like platinum or palladium on carbon (Pd/C) are typically too reactive and will reduce the alkyne completely to the corresponding alkane.[7] To stop the reaction at the alkene stage, a "poisoned" or deactivated catalyst is required.

Two of the most reliable and widely used catalyst systems for this transformation are:

  • Lindlar's Catalyst: This heterogeneous catalyst consists of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline.[7][8][9] The poisons deactivate the most reactive catalytic sites, preventing over-reduction of the initially formed alkene.[7][9]

  • P-2 Nickel Catalyst (Brown's Catalyst): This is a nickel boride catalyst, typically prepared in situ by the reduction of a nickel(II) salt (e.g., nickel(II) acetate) with sodium borohydride.[9][10][11] The addition of an amine ligand, such as ethylenediamine (EDA), significantly enhances its stereoselectivity for Z-alkenes.[9][12]

For this application note, we will focus on the P-2 Nickel/Ethylenediamine system due to its high stereospecificity (often yielding cis:trans ratios exceeding 100:1), use of less expensive nickel, and straightforward preparation from common laboratory reagents.[12]

Mechanism of P-2 Ni-catalyzed Hydrogenation

The reaction proceeds via the syn-addition of two hydrogen atoms across the alkyne triple bond. The mechanism involves the adsorption of both molecular hydrogen and the alkyne onto the surface of the nickel catalyst.[10] The ethylenediamine acts as a ligand, modifying the electronic properties and steric environment of the nickel surface, which enhances the selectivity for the alkyne over the alkene, thus preventing over-reduction. The simultaneous delivery of hydrogen atoms to one face of the alkyne dictates the cis stereochemistry of the resulting double bond.

Experimental Protocol: Synthesis of this compound via P-2 Ni Hydrogenation

This protocol details the in situ preparation of the P-2 Nickel catalyst followed by the stereoselective reduction of 2-pentyn-1-ol.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
2-Pentyn-1-ol98%+Sigma-Aldrich6261-22-9
Nickel(II) Acetate TetrahydrateReagentMajor Suppliers6018-89-9
Sodium Borohydride98%Major Suppliers16940-66-2
Ethylenediamine (EDA)99%+Major Suppliers107-15-3
Ethanol (EtOH), Anhydrous200 ProofMajor Suppliers64-17-5
Diethyl Ether (Et₂O), AnhydrousACS GradeMajor Suppliers60-29-7
Sodium Sulfate (Na₂SO₄), AnhydrousACS GradeMajor Suppliers7757-82-6
Hydrogen (H₂) GasHigh PurityGas Supplier1333-74-0

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Gas inlet adapter and tubing

  • Hydrogen balloon

  • Dropping funnel

  • Thermometer

  • Standard glassware for workup (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel or celite pad)

Workflow Diagram

G cluster_0 Catalyst Preparation (in situ) cluster_1 Hydrogenation Reaction cluster_2 Workup & Purification A Charge flask with Ni(OAc)₂·4H₂O in EtOH B Purge with H₂ A->B C Add NaBH₄ solution dropwise B->C D Formation of black P-2 Ni suspension C->D E Add Ethylenediamine (EDA) D->E F Add 2-Pentyn-1-ol E->F G Monitor H₂ uptake F->G H Reaction complete G->H I Quench and filter catalyst H->I J Aqueous workup (Et₂O extraction) I->J K Dry organic layer (Na₂SO₄) J->K L Concentrate in vacuo K->L M Purify via distillation or chromatography L->M N N M->N Product: this compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Hydrogen gas is flammable. Sodium borohydride reacts with water to produce flammable hydrogen gas. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Catalyst Preparation: a. To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add nickel(II) acetate tetrahydrate (1.25 g, 5.0 mmol). b. Add 50 mL of anhydrous ethanol. c. Fit the flask with a gas inlet, a thermometer, and a dropping funnel. d. Purge the flask with hydrogen gas and maintain a positive pressure using a hydrogen-filled balloon. e. In a separate flask, prepare a solution of sodium borohydride (0.21 g, 5.5 mmol) in 10 mL of anhydrous ethanol. Note: Prepare this solution immediately before use as it is not stable over long periods. f. With vigorous stirring, add the sodium borohydride solution dropwise to the nickel acetate suspension over 10-15 minutes. A fine black precipitate of P-2 Nickel will form.[11][12]

  • Hydrogenation Reaction: a. After the addition of NaBH₄ is complete, stir the black suspension for another 10 minutes under the hydrogen atmosphere. b. Using a syringe, add ethylenediamine (0.67 mL, 10.0 mmol) to the reaction mixture. c. Add 2-pentyn-1-ol (3.36 g, 40.0 mmol) to the flask.[13] d. The reaction is typically exothermic. Maintain the temperature between 20-25 °C, using a water bath if necessary. e. Monitor the reaction by observing the uptake of hydrogen (i.e., the deflation of the balloon). The reaction is usually complete within 30-60 minutes when hydrogen uptake ceases.[12]

  • Workup and Purification: a. Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of water. b. Filter the mixture through a pad of Celite or activated carbon to remove the black nickel catalyst.[12] Wash the filter cake with 50 mL of diethyl ether. c. Transfer the filtrate to a separatory funnel. Add 50 mL of water and extract with diethyl ether (3 x 50 mL).[14] d. Combine the organic layers and wash with water (2 x 50 mL) to remove residual ethylenediamine, followed by a wash with brine (1 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[14]

  • Final Product: a. The crude product is a colorless oil. If necessary, further purification can be achieved by fractional distillation under reduced pressure or by flash column chromatography on silica gel. b. The expected yield is typically high, in the range of 90-95%.[12]

Characterization and Data Analysis

To confirm the identity, purity, and stereochemistry of the synthesized this compound, the following analytical techniques are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the product and confirm its molecular weight (86.13 g/mol ).[15]

  • ¹H and ¹³C NMR Spectroscopy: This is the most crucial technique for confirming the Z-stereochemistry. The key diagnostic feature in the ¹H NMR spectrum is the coupling constant (J-value) between the two vinylic protons, which is typically in the range of 10-12 Hz for a cis configuration.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the hydroxyl (-OH) group (broad peak around 3300 cm⁻¹) and the C=C double bond (around 1650 cm⁻¹).

PropertyExpected Value
Appearance Colorless liquid
Molecular Weight 86.13 g/mol
Boiling Point ~138-140 °C (at 760 mmHg)
Refractive Index (n²⁰/D) ~1.433 - 1.439[16]
¹H NMR (CDCl₃) δ (ppm) ~5.5-5.7 (m, 2H, vinylic), ~4.1 (d, 2H, CH₂OH), ~2.0-2.2 (m, 2H, allylic CH₂), ~1.0 (t, 3H, CH₃)
Key ¹H-¹H Coupling J (H-C=C-H) ≈ 11 Hz

Conclusion

The partial hydrogenation of 2-pentyn-1-ol using an in situ prepared P-2 Nickel catalyst modified with ethylenediamine is a highly efficient, stereoselective, and cost-effective method for the synthesis of this compound. This protocol provides a reliable pathway for obtaining the desired Z-isomer in high yield and purity, avoiding the challenges associated with other olefination methods. The procedure is robust and scalable, making it suitable for a wide range of applications in academic and industrial research settings.

References

  • Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. Retrieved from [Link]

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  • Durand, T., & Guy, A. (2013). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. Chemical Reviews, 113(4), 2091-2128.
  • ResearchGate. (n.d.). Preparation of a Z‐Iodoalkene Through Stork‐Zhao‐Wittig Olefination, Stereo‐Retentive Lithium–Iodine Exchange and Z‐Boronic Acid Pinacol Ester Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Nickel boride catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Mondal, S., et al. (2023). A protocol for the stereoselective synthesis of a Star of David[1]catenane. STAR Protocols, 4(3), 102450.

  • Słowik, G., et al. (2021). Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis.
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  • PubChemLite. (n.d.). 2-pentyn-1-ol (C5H8O). Retrieved from [Link]

Sources

Laboratory Preparation of cis-2-Penten-1-ol: A Detailed Guide for Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

cis-2-Penten-1-ol, also known as (Z)-2-penten-1-ol, is a valuable organic compound utilized as a fragrance ingredient in cosmetics, shampoos, and household cleaning products.[1] It also serves as a flavoring agent and is a naturally occurring volatile compound in plants like green tea and broccoli.[1] The stereoselective synthesis of the cis isomer is a critical undertaking in organic chemistry, as the geometric arrangement around the carbon-carbon double bond significantly influences its physical properties and biological activity.[2] This application note provides a comprehensive guide for the laboratory preparation of cis-2-Penten-1-ol, focusing on the highly stereoselective partial hydrogenation of 2-pentyn-1-ol.

The primary challenge in this synthesis is to achieve high selectivity for the cis alkene without over-reduction to the corresponding alkane, pentanol. This is accomplished through the use of "poisoned" catalysts, which are deactivated to prevent the complete hydrogenation of the alkyne.[3] This document will detail two effective methods for this transformation: catalytic hydrogenation using Lindlar's catalyst and a P-2 Nickel catalyst.

Principles and Strategy

The stereoselective synthesis of cis-2-Penten-1-ol is most commonly achieved via the partial hydrogenation of 2-pentyn-1-ol.[2] This reaction relies on the principle of syn-addition of hydrogen across the alkyne triple bond, where both hydrogen atoms add to the same face of the molecule, resulting in the cis configuration.[4][5] Standard hydrogenation catalysts like platinum, palladium, or nickel are too reactive and would lead to the formation of the fully saturated alkane.[3] Therefore, less reactive, or "poisoned," catalysts are employed to halt the reaction at the alkene stage.[3]

Two of the most reliable catalysts for this transformation are:

  • Lindlar's Catalyst: This catalyst consists of palladium supported on calcium carbonate and treated with a poison, typically lead acetate and quinoline.[4][6] The poison deactivates the most active sites on the palladium surface, preventing the further reduction of the initially formed cis-alkene.[3][4]

  • P-2 Nickel Catalyst (Nickel Boride): This is an alternative to Lindlar's catalyst, prepared by the reduction of a nickel(II) salt with sodium borohydride.[7][8] The presence of an amine, such as ethylenediamine, can further enhance its selectivity for the cis-alkene.[9]

This guide will provide detailed protocols for both methods, allowing researchers to select the most suitable approach based on available resources and desired outcomes.

Experimental Protocols

Method 1: Hydrogenation using Lindlar's Catalyst

This protocol outlines the partial hydrogenation of 2-pentyn-1-ol to yield cis-2-Penten-1-ol with high stereoselectivity.

Materials and Equipment

Reagent/EquipmentSpecifications
2-Pentyn-1-ol≥98% purity
Lindlar's Catalyst5% Pd on CaCO₃, poisoned with lead
Hydrogen GasHigh purity (≥99.9%)
MethanolAnhydrous
Diethyl EtherAnhydrous
Sodium SulfateAnhydrous
Round-bottom flaskAppropriate size for the reaction scale
Hydrogenation apparatus(e.g., Parr hydrogenator or balloon hydrogenation setup)
Magnetic stirrer and stir bar
Filtration apparatus(e.g., Büchner funnel or Celite pad)
Rotary evaporator

Procedure

  • Reaction Setup: In a hydrogenation flask, dissolve 2-pentyn-1-ol (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.

  • Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of methanol.

  • Solvent Removal: Combine the filtrate and washings, and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash with water to remove any residual methanol. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by fractional distillation to obtain pure cis-2-Penten-1-ol.

Method 2: Hydrogenation using P-2 Nickel Catalyst

This protocol describes an alternative method using a nickel boride catalyst, which can be prepared in situ.

Materials and Equipment

Reagent/EquipmentSpecifications
2-Pentyn-1-ol≥98% purity
Nickel(II) Acetate Tetrahydrate
Sodium Borohydride
Ethanol95%
Ethylenediamine
Hydrogen GasHigh purity (≥99.9%)
Round-bottom flask
Hydrogenation apparatus
Magnetic stirrer and stir bar
Filtration apparatus
Rotary evaporator

Procedure

  • Catalyst Preparation: In a round-bottom flask under a hydrogen atmosphere, dissolve nickel(II) acetate tetrahydrate in ethanol. Add a solution of sodium borohydride in ethanol to this solution with vigorous stirring. A black precipitate of the P-2 Nickel catalyst will form.

  • Addition of Amine: Add ethylenediamine to the catalyst suspension.

  • Substrate Addition: Add a solution of 2-pentyn-1-ol in ethanol to the reaction mixture.

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient).

  • Reaction Monitoring: Monitor the reaction by TLC or GC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the Lindlar's catalyst method (steps 5-9).

Mechanism and Stereoselectivity

The high stereoselectivity of these reactions is a direct consequence of the mechanism of catalytic hydrogenation on a metal surface.[10] The alkyne adsorbs onto the surface of the catalyst, and hydrogen atoms, also adsorbed on the surface, are added to the same side of the triple bond in a concerted or stepwise fashion.[10] This syn-addition leads exclusively to the formation of the cis-alkene.[4][5]

The role of the "poison" in Lindlar's catalyst, or the specific preparation of the P-2 Nickel catalyst, is to reduce the catalyst's activity.[3] This prevents the alkene product from competing effectively with the alkyne for adsorption to the catalyst surface, thereby minimizing over-reduction to the alkane.[3][4]

Reaction_Mechanism Start 2-Pentyn-1-ol Adsorbed_Complex Adsorbed Alkyne-Catalyst Complex Start->Adsorbed_Complex Adsorption Catalyst_Surface Catalyst Surface (Lindlar's or P-2 Ni) Catalyst_Surface->Adsorbed_Complex Syn_Addition Syn-Addition of Hydrogen Adsorbed_Complex->Syn_Addition H2 H₂ H2->Syn_Addition Product cis-2-Penten-1-ol Syn_Addition->Product Desorption

Caption: Mechanism of stereoselective hydrogenation.

Data Presentation

Table 1: Expected Reaction Outcomes

MethodCatalystStarting MaterialProductTypical Yield (%)(Z):(E) Ratio
Catalytic HydrogenationLindlar's Catalyst2-Pentyn-1-olcis-2-Penten-1-ol>95>98:2
Catalytic HydrogenationP-2 Nickel with Ethylenediamine2-Pentyn-1-olcis-2-Penten-1-ol~90-95>97:3

Table 2: Physical and Spectroscopic Data for cis-2-Penten-1-ol

PropertyValue
Molecular FormulaC₅H₁₀O[1]
Molecular Weight86.13 g/mol [1]
AppearanceColorless to pale yellow liquid[11]
Boiling Point138 °C (lit.)[12]
Density0.853 g/mL at 25 °C (lit.)[12]
Refractive Indexn20/D 1.437 (lit.)[12]
¹H NMR (CDCl₃)δ (ppm): ~5.5-5.7 (m, 2H, CH=CH), ~4.1 (d, 2H, CH₂OH), ~2.0 (q, 2H, CH₂CH₃), ~0.9 (t, 3H, CH₃)
¹³C NMR (CDCl₃)δ (ppm): ~135, ~125, ~58, ~21, ~14

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Experimental Workflow

Experimental_Workflow Start Start: 2-Pentyn-1-ol in Solvent Reaction Hydrogenation with Catalyst (Lindlar's or P-2 Ni) and H₂ Start->Reaction Filtration Filtration to Remove Catalyst Reaction->Filtration Evaporation Solvent Removal via Rotary Evaporation Filtration->Evaporation Extraction Aqueous Work-up and Extraction Evaporation->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification by Fractional Distillation Drying->Purification Characterization Characterization (NMR, GC-MS, IR) Purification->Characterization Final_Product Pure cis-2-Penten-1-ol Characterization->Final_Product

Caption: General experimental workflow for synthesis.

Characterization

The identity and purity of the synthesized cis-2-Penten-1-ol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The coupling constant between the vinylic protons in the ¹H NMR spectrum is particularly useful for distinguishing between the cis and trans isomers. For the cis isomer, the coupling constant (J-value) is typically in the range of 6-14 Hz, while for the trans isomer, it is larger, around 11-18 Hz.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the product and the ratio of cis to trans isomers. MS will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and a C=C stretch around 1650 cm⁻¹.

Troubleshooting

IssuePossible CauseSolution
Incomplete reaction Inactive catalyst, insufficient hydrogen pressure, or short reaction time.Use fresh catalyst, increase hydrogen pressure, or extend the reaction time.
Over-reduction to alkane Catalyst is too active, or the reaction was not monitored closely.Use a more "poisoned" catalyst or monitor the reaction more frequently and stop it as soon as the starting material is consumed.
Low yield Loss of product during work-up or purification.Ensure efficient extraction and careful distillation.
Presence of trans isomer Isomerization during the reaction or purification.Ensure the reaction is run at room temperature and avoid acidic conditions during work-up.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Catalysts: Palladium and nickel catalysts can be pyrophoric, especially after use when they are finely divided and may contain adsorbed hydrogen. Handle with care under an inert atmosphere.

  • Sodium Borohydride: Sodium borohydride is a flammable solid and is water-reactive, releasing flammable hydrogen gas upon contact with water.[14] It is also toxic if swallowed or in contact with skin. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16]

  • Solvents: Methanol, ethanol, and diethyl ether are flammable liquids. Handle in a well-ventilated area and away from open flames.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all standard laboratory safety procedures.

References

  • Chemistry LibreTexts. (2024, March 18). 9.5: Reduction of Alkynes. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 19). Partial Reduction of Alkynes With Lindlar’s Catalyst. Retrieved from [Link]

  • The Good Scents Company. This compound cis-2-pentenol. Retrieved from [Link]

  • Khan Academy. Reduction of alkynes. Retrieved from [Link]

  • Leah4sci. (2019, January 17). Hydrogenation, Lindlar's catalyst, Dissolving Metal Reduction - cis/trans alkenes [Video]. YouTube. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • ChemTalk. Lindlar's Catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, June 24). 8.8: Reduction of Alkynes. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Filo. (2025, June 12). How to convert 2-pentyne to cis-2-pentene and trans-2-pentene? Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 9.5: Reduction of Alkynes. Retrieved from [Link]

  • Dalton Transactions. (2011). Synthesis and NMR characterization of the cis and trans isomers of [PtII(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. Retrieved from [Link]

  • Wikipedia. Nickel boride catalyst. Retrieved from [Link]

  • Google Patents. WO2011015623A2 - Process for the manufacture of 2-pentyn-1-ol.
  • Organic Chemistry Portal. A One-Pot Multicomponent Coupling Reaction for the Stereocontrolled Synthesis of (Z)-Trisubstituted Allylic Alcohols. Retrieved from [Link]

  • ChemBK. (Z)-pent-2-enol. Retrieved from [Link]

  • Chemistry Stack Exchange. What is the origin of the names P-1 and P-2 of nickel boride catalysts? Retrieved from [Link]

  • Doc Brown's Chemistry. Introductory note on the 1H NMR spectra of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

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Application Notes and Protocols: (Z)-2-Penten-1-ol in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Z)-2-Penten-1-ol, also known as cis-2-Penten-1-ol, is a key volatile organic compound utilized in the flavor and fragrance industry for its distinct green and fruity notes.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. It covers its physicochemical properties, natural occurrence, synthesis, and detailed protocols for its analysis and incorporation into various formulations. The causality behind experimental choices is explained to ensure a deep understanding of the methodologies.

Introduction and Significance

This compound is a primary allylic alcohol that contributes significantly to the sensory profile of many natural products.[3][4] It is found in a variety of fruits and vegetables, including green tea, virgin olive oil, and broccoli.[1] Its characteristic aroma is described as green, leafy, and slightly fruity, with nuances that can range from banana-like to a sharper, more pungent quality.[1][2] In the flavor industry, it is employed to impart fresh, green notes to fruit and vegetable flavors, while in the fragrance sector, it is used to introduce vibrant top notes in perfumes, cosmetics, shampoos, soaps, and household cleaning products.[1][2][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and determined that it poses no safety concern at current levels of intake when used as a flavoring agent.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, formulation, and analysis.

PropertyValueSource
Molecular Formula C5H10O[1][6]
Molecular Weight 86.13 g/mol [1]
CAS Registry Number 1576-95-0[6]
Appearance Colorless to pale yellow clear liquid[2]
Odor Profile Green, diffusive aroma with fruity (banana, cherry) and sometimes rubbery or phenolic notes.[1][2][3][5]N/A
Boiling Point 138 °C at 760 mmHg[2]
Flash Point 48.33 °C (119.00 °F) TCC[2]
Specific Gravity 0.849 to 0.856 @ 25 °C[2]
Refractive Index 1.433 to 1.439 @ 20 °C[2]
Solubility Slightly soluble in water; soluble in ethanol and non-polar solvents.[4]N/A

Natural Occurrence and Synthesis

Natural Sources

This compound is a naturally occurring plant metabolite.[1][4] It has been identified in a wide range of plants and food products, including:

  • Alfalfa (Medicago sativa)[4]

  • Angelica seed oil (0.30%)[3]

  • Asparagus[3]

  • Bilberry and blueberry[3]

  • Broccoli[1]

  • Grapes[7]

  • Green tea[1]

  • Kiwi fruit[3]

  • Tomato (Solanum lycopersicum)[4]

  • Virgin olive oil[1][7]

Stereoselective Synthesis

The distinct sensory properties of the (Z)-isomer necessitate stereoselective synthesis methods to avoid contamination with the (E)-isomer, which possesses different aromatic qualities.[7] A common and effective method for the synthesis of this compound is the partial hydrogenation of 2-pentyn-1-ol using a Lindlar catalyst.[7]

Rationale for Catalyst Choice: The Lindlar catalyst, which is palladium poisoned with lead and quinoline, is specifically designed to catalyze the syn-addition of hydrogen to the alkyne, resulting in the formation of a cis-alkene. The poisoning of the catalyst prevents over-reduction to the corresponding alkane.

Analytical Protocols for Quality Control

Ensuring the purity and identity of this compound is paramount for consistent and high-quality flavor and fragrance formulations. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Protocol: GC-MS Analysis of this compound

Objective: To confirm the identity and purity of a this compound sample and to quantify any isomeric impurities.

Materials:

  • This compound sample

  • High-purity solvent (e.g., ethanol, hexane)

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-Wax, OV-101)[8]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% in ethanol). The concentration should be optimized based on the sensitivity of the instrument.

  • GC-MS Instrumentation Setup (Example Parameters):

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the desired sensitivity)

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 3-5 °C/minute.

      • Final hold: Hold at 200 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 30-200

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.

    • Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).[6]

    • Identify and quantify any impurities, paying close attention to the (E)-2-penten-1-ol isomer.

Causality of Experimental Choices:

  • The choice of a polar GC column (e.g., DB-Wax) is often preferred for the separation of isomers like (Z)- and (E)-2-penten-1-ol.[8]

  • The temperature program is designed to ensure good separation of volatile components while minimizing analysis time.

  • Mass spectrometry provides definitive identification of the compound and its impurities based on their unique fragmentation patterns.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dilute this compound in high-purity solvent GC_MS Inject sample into GC-MS system Prep->GC_MS Prepared Sample Separation Chromatographic Separation of Components GC_MS->Separation Detection Mass Spectrometric Detection and Fragmentation Separation->Detection Acquisition Acquire Total Ion Chromatogram (TIC) Detection->Acquisition Raw Data Identification Identify Peaks by Retention Time & Mass Spectra Acquisition->Identification Quantification Quantify Purity and Isomeric Impurities Identification->Quantification Report Report Quantification->Report Final Report Flavor_Formulation_Decision_Tree Start Define Target Flavor Profile (e.g., Green Apple) Base Formulate Base with Fruity Esters Start->Base Add_Impact Introduce this compound (0.1-0.5%) Base->Add_Impact Mature Homogenize and Mature (24 hours) Add_Impact->Mature Evaluate Sensory Evaluation (Aroma and Taste) Mature->Evaluate Optimize Adjust this compound Concentration Evaluate->Optimize Profile not optimal Final Final Flavor Concentrate Evaluate->Final Profile optimal Optimize->Mature

Caption: Decision tree for incorporating this compound in flavor formulation.

Safety and Handling

This compound is a flammable liquid and vapor and may cause skin and eye irritation. [9][10][11]It is important to handle this material in a well-ventilated area, away from heat, sparks, and open flames. [10][12][13]Personal protective equipment, including gloves and eye protection, should be worn. [2][12] Incompatible Materials:

  • Strong oxidizing agents [10][12]* Metals [12]

Conclusion

This compound is a valuable and versatile ingredient in the flavor and fragrance industry. Its unique sensory profile allows for the creation of fresh and vibrant notes in a variety of products. By understanding its properties and following the detailed protocols outlined in this guide, researchers and formulators can effectively and safely utilize this compound to develop innovative and high-quality consumer products.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z)-2-hexen-1-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Penten-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). (Z)-2-octen-1-ol. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of 2-pentyn-1-ol.
  • Google Patents. (n.d.). Flavor and fragrance compositions containing thiopyran-carbaldehyde.
  • SA Journal of Chemistry. (n.d.). The synthesis of 1-pentene oligomers. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Penten-1-ol, (Z)-. NIST WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Penten-1-ol, (Z)-. NIST WebBook. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Review of analytical methods for screening and quantification of fentanyl analogs and novel synthetic opioids in biological specimens. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Storage conditions to prevent isomerization of cis-2-Penten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for cis-2-Penten-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing its isomerization to the trans isomer. As a key building block in organic synthesis, maintaining the stereochemical integrity of cis-2-Penten-1-ol is paramount for achieving desired reaction outcomes and ensuring the purity of final products. This document provides in-depth, field-proven insights and actionable protocols to help you navigate the complexities of its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cis-2-Penten-1-ol isomerization?

The primary driver for the isomerization of cis-2-Penten-1-ol to its more stable trans form is the presence of catalysts that facilitate the rotation around the carbon-carbon double bond. This process is often initiated by trace impurities, such as acids, metals, or radical species. The trans isomer is thermodynamically more stable due to reduced steric hindrance, creating a natural driving force for this conversion.

Q2: How can I detect if my cis-2-Penten-1-ol sample has isomerized?

Isomerization can be readily detected and quantified using standard analytical techniques. Gas Chromatography (GC) is highly effective for separating the cis and trans isomers, providing a clear measure of their relative abundance. Additionally, Proton NMR (¹H NMR) spectroscopy can be used to distinguish between the isomers by analyzing the coupling constants of the vinylic protons.

Q3: What is the ideal temperature for storing cis-2-Penten-1-ol?

For long-term storage, it is recommended to keep cis-2-Penten-1-ol at low temperatures, ideally between 2-8°C . Refrigeration significantly reduces the rate of potential degradation pathways, including isomerization and oxidation.

Q4: Should I store cis-2-Penten-1-ol under an inert atmosphere?

Yes, storing cis-2-Penten-1-ol under an inert atmosphere, such as argon or nitrogen, is a critical preventative measure. This practice minimizes contact with atmospheric oxygen, which can lead to the formation of peroxides and other oxidative byproducts that may catalyze isomerization.

Troubleshooting Guide: Preventing Isomerization in Experiments

This section addresses specific issues you might encounter during the storage and use of cis-2-Penten-1-ol.

Issue 1: My freshly opened bottle of cis-2-Penten-1-ol already shows signs of the trans isomer.
  • Potential Cause: The isomerization may have occurred during manufacturing, shipping, or initial storage if conditions were not optimal. Trace acidic or metallic impurities on the container walls can also act as catalysts.

  • Troubleshooting Protocol:

    • Initial Purity Check: Always perform a quality control check (e.g., GC or ¹H NMR) upon receiving a new batch of cis-2-Penten-1-ol to establish a baseline purity.

    • Purification: If a significant amount of the trans isomer is present, consider purification by fractional distillation. However, care must be taken to avoid high temperatures that could promote further isomerization.

    • Supplier Communication: Contact your chemical supplier to report the issue. They may have specific handling recommendations or be able to provide a higher purity batch.

Issue 2: I observe significant isomerization after my reaction, even with a pure starting material.
  • Potential Cause: The reaction conditions themselves are likely inducing isomerization. This can be due to acidic or basic reagents, metal catalysts (e.g., palladium, rhodium), or elevated temperatures.

  • Troubleshooting Protocol:

    • Reagent Compatibility Screen: Before running your full-scale reaction, perform small-scale tests to screen for the compatibility of all reagents with cis-2-Penten-1-ol. Analyze the reaction mixture at various time points to monitor for isomerization.

    • Temperature Optimization: Investigate if the reaction can be performed at a lower temperature to minimize the rate of isomerization.

    • Catalyst Selection: If a metal catalyst is required, consider screening different ligands or metals that may be less prone to promoting isomerization.

    • pH Control: If your reaction involves acidic or basic conditions, use a buffered system to maintain a neutral pH where possible.

Visual Guide: Troubleshooting Isomerization

The following diagram outlines a logical workflow for identifying and resolving issues related to the isomerization of cis-2-Penten-1-ol.

G start Isomerization Detected? check_storage Review Storage Conditions start->check_storage Post-Storage check_reaction Analyze Reaction Conditions start->check_reaction Post-Reaction storage_ok Storage Optimal? check_storage->storage_ok reaction_ok Reaction Conditions Inert? check_reaction->reaction_ok storage_ok->check_reaction Yes purify Purify Reagent storage_ok->purify No optimize_reaction Optimize Reaction Parameters (Temp, pH, Catalyst) reaction_ok->optimize_reaction No end Isomerization Minimized reaction_ok->end Yes implement_storage Implement Optimal Storage: - 2-8°C - Inert Atmosphere - Amber Glass purify->implement_storage optimize_reaction->end implement_storage->end

Caption: Troubleshooting workflow for cis-2-Penten-1-ol isomerization.

Summary of Storage Conditions

For quick reference, the following table summarizes the recommended storage conditions to maintain the isomeric purity of cis-2-Penten-1-ol.

ParameterOptimal ConditionSuboptimal Condition (Risk of Isomerization)Rationale
Temperature 2-8°C (Refrigerated)Room temperature or elevated temperaturesReduces the kinetic rate of isomerization and other degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)AirPrevents oxidation and the formation of radical species that can catalyze isomerization.
Light Exposure Amber glass or opaque containerClear container, exposure to UV lightProtects against photo-induced isomerization and degradation.
Container Material Borosilicate glass (Type I)Plastic or containers with metallic impuritiesMinimizes contact with potential catalytic surfaces.
Additives Addition of a radical inhibitor (e.g., BHT) in trace amounts for long-term storageNo inhibitorScavenges free radicals that can initiate isomerization.

Experimental Protocol: Quality Control via Gas Chromatography

This protocol provides a standardized method for assessing the isomeric purity of cis-2-Penten-1-ol.

Objective: To separate and quantify the relative amounts of cis- and trans-2-Penten-1-ol.

Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary column suitable for separating polar compounds (e.g., a wax-based column like DB-WAX or a similar polyethylene glycol phase)

  • Helium or Nitrogen as the carrier gas

  • cis-2-Penten-1-ol sample

  • High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the cis-2-Penten-1-ol sample (e.g., 1% in dichloromethane) in a clean GC vial.

  • GC Method Setup:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10°C/minute to 180°C.

      • Hold: Hold at 180°C for 5 minutes.

    • Carrier Gas Flow: Set to the optimal flow rate for the column being used (typically around 1-2 mL/min).

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times (the trans isomer will typically have a slightly longer retention time).

    • Integrate the area under each peak.

    • Calculate the relative percentage of each isomer using the following formula: % Isomer = (Area of Isomer Peak / Total Area of All Isomer Peaks) x 100

Self-Validation: The separation of the two isomers should be clear, with baseline resolution between the peaks. The total percentage of the identified isomers should account for the majority of the total peak area in the chromatogram. Consistent results should be obtained across multiple injections of the same sample.

Technical Support Center: Catalyst Poisoning in the Hydrogenation of Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to troubleshooting catalyst poisoning in the hydrogenation of alkynes. This guide is designed for researchers, scientists, and professionals in drug development who utilize catalytic hydrogenation in their work. Here, we will delve into the common challenges encountered during these sensitive reactions, providing not just procedural guidance but also the underlying scientific principles to empower your experimental choices.

Introduction to Catalyst Poisoning in Alkyne Hydrogenation

Catalyst poisoning is a common yet critical issue in the semi-hydrogenation of alkynes, where the goal is often the selective formation of a cis-alkene.[1][2][3] This process relies on partially deactivated or "poisoned" catalysts, such as Lindlar's catalyst, to prevent over-reduction to the corresponding alkane.[1][2][4][5] However, unintended poisoning by impurities in the reaction system can lead to a complete loss of catalytic activity, altered selectivity, and ultimately, failed experiments.[6] This guide will equip you with the knowledge to diagnose, troubleshoot, and prevent such issues.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: My reaction has stalled; there is no hydrogen uptake, and starting material remains.

Q: What are the likely causes for a complete halt in my alkyne hydrogenation reaction?

A: A complete cessation of catalytic activity is a strong indicator of severe catalyst poisoning. The most common culprits are substances that strongly and often irreversibly bind to the active sites of the catalyst, typically palladium or nickel.[1][7]

Potential Poisons:

  • Sulfur Compounds: Even trace amounts of sulfur-containing compounds (e.g., thiols, sulfides, disulfides) are notorious for poisoning palladium catalysts.[6][8] They form stable bonds with the metal surface, blocking access to the alkyne substrate.[9]

  • Heavy Metals: Contaminants like mercury, lead, and arsenic can deactivate catalysts by forming alloys or stable complexes with the active metal sites.[6][10]

  • Halides: While less common as severe poisons in this context, high concentrations of halides can interfere with catalytic activity.

  • Strongly Coordinating Ligands: Reagents or impurities containing phosphines, nitriles, or certain nitrogen-containing heterocycles can act as potent catalyst poisons by strongly coordinating to the metal center.[7][8]

Troubleshooting Workflow:

dot digraph "Troubleshooting_Stalled_Reaction" { graph [fontname = "Arial", label="Workflow for a Stalled Hydrogenation Reaction", labelloc=t, fontsize=16]; node [shape=box, style=filled, fontname = "Arial", fontsize=12]; edge [fontname = "Arial", fontsize=10];

Start [label="Reaction Stalled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="Analyze Starting Material and Solvent Purity\n(GC-MS, NMR, Elemental Analysis)", fillcolor="#FBBC05", fontcolor="#202124"]; Poison_Detected [label="Poison Identified?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purify Starting Materials and Solvents\n(e.g., distillation, chromatography, activated carbon treatment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Restart [label="Restart Reaction with Fresh Catalyst and Purified Reagents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; No_Poison [label="No Obvious Poison Detected", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaluate_Catalyst [label="Evaluate Catalyst Handling and Activity\n(e.g., test with a clean, standard substrate)", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst_Inactive [label="Catalyst Inactive?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; New_Catalyst [label="Source New, High-Purity Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Re-evaluate [label="Re-evaluate Reaction Conditions\n(Temperature, Pressure, Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Purity; Check_Purity -> Poison_Detected; Poison_Detected -> Purify [label="Yes"]; Purify -> Restart; Restart -> End; Poison_Detected -> No_Poison [label="No"]; No_Poison -> Evaluate_Catalyst; Evaluate_Catalyst -> Catalyst_Inactive; Catalyst_Inactive -> New_Catalyst [label="Yes"]; New_Catalyst -> Restart; Catalyst_Inactive -> Re-evaluate [label="No"]; Re-evaluate -> Restart; } } Caption: Troubleshooting workflow for a stalled hydrogenation reaction.

Step-by-Step Protocol for Diagnosis and Resolution:

  • Analyze for Contaminants:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool to detect volatile organic impurities in your starting material and solvent.[6]

    • Elemental Analysis (ICP-MS/OES): If you suspect heavy metal or sulfur contamination, Inductively Coupled Plasma Mass Spectrometry or Optical Emission Spectrometry can provide quantitative data on elemental impurities.[10][11]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A high-resolution ¹H NMR can reveal the presence of unexpected organic functional groups that might act as poisons.

  • Purification of Reagents:

    • Distillation: For liquid starting materials and solvents, distillation can remove less volatile impurities.

    • Recrystallization: Solid starting materials can be purified by recrystallization.

    • Activated Carbon Treatment: Stirring the solvent or a solution of the starting material with activated carbon can effectively remove many organic and some inorganic impurities.

    • Column Chromatography: This is a highly effective method for purifying the alkyne substrate.

  • Catalyst Handling and Replacement:

    • Always handle hydrogenation catalysts under an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen) to prevent oxidation of the metal surface.

    • If poisoning is confirmed or strongly suspected, discard the old catalyst and use a fresh batch for the subsequent reaction with purified reagents.

Issue 2: My reaction is sluggish, and the selectivity has changed, leading to over-reduction to the alkane.

Q: Why is my semi-hydrogenation not stopping at the alkene and instead producing the alkane, even with a poisoned catalyst like Lindlar's?

A: This is a classic case of a change in the delicate balance of "intentional" versus "unintentional" poisoning. The selectivity of catalysts like Lindlar's relies on the presence of specific poisons (e.g., lead acetate, quinoline) that deactivate the most active sites responsible for alkene hydrogenation.[2][4][12][13] If the reaction proceeds to the alkane, it suggests that the catalyst is too active.

Possible Causes:

  • Incorrect Catalyst Preparation or Composition: The Lindlar catalyst may not have been sufficiently "poisoned" during its preparation.[12] The ratio of palladium to lead and the presence of quinoline are critical for selectivity.[4][12][13]

  • Presence of a "Promoter" Impurity: Certain compounds can paradoxically enhance the activity of the catalyst, leading to over-reduction.

  • Reaction Conditions: Higher temperatures and pressures can sometimes overcome the selectivity barrier, leading to alkane formation.

Troubleshooting and Optimization:

dot digraph "Troubleshooting_Over-reduction" { graph [fontname = "Arial", label="Workflow for Over-reduction in Semi-Hydrogenation", labelloc=t, fontsize=16]; node [shape=box, style=filled, fontname = "Arial", fontsize=12]; edge [fontname = "Arial", fontsize=10];

Start [label="Over-reduction to Alkane Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Verify_Catalyst [label="Verify Catalyst Source and Composition\n(e.g., Lindlar, P-2)", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst_Correct [label="Catalyst Correct?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Poison [label="Add Additional Poison\n(e.g., quinoline, ethylenediamine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Conditions [label="Optimize Reaction Conditions\n(Lower Temperature, Lower Pressure)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor_Closely [label="Monitor Reaction Closely\n(GC, TLC, NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stop_at_Alkene [label="Stop Reaction at Alkene Stage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Source_New_Catalyst [label="Source a Different Batch or Type of Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Selective Alkene Formation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Verify_Catalyst; Verify_Catalyst -> Catalyst_Correct; Catalyst_Correct -> Add_Poison [label="Yes"]; Add_Poison -> Optimize_Conditions; Optimize_Conditions -> Monitor_Closely; Monitor_Closely -> Stop_at_Alkene; Stop_at_Alkene -> End; Catalyst_Correct -> Source_New_Catalyst [label="No"]; Source_New_Catalyst -> Add_Poison; } } Caption: Troubleshooting workflow for over-reduction in semi-hydrogenation.

Experimental Protocol for Tuning Selectivity:

  • Addition of a Reversible Poison: If over-reduction is observed, a small amount of an additional poison can be added to temper the catalyst's activity. Quinoline is a common choice for this purpose.[4][8][12]

    • Procedure: Prepare a dilute stock solution of quinoline in the reaction solvent. Add the quinoline solution dropwise to the reaction mixture while monitoring the reaction progress by GC or TLC. The goal is to find the optimal concentration that halts the reaction at the alkene stage.

  • Use of Alternative "Poisoned" Catalysts:

    • P-2 Catalyst (Nickel Boride): This is another effective catalyst for the syn-hydrogenation of alkynes to cis-alkenes and may offer different selectivity profiles.[2][14]

  • Optimization of Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often improve selectivity by favoring the hydrogenation of the more reactive alkyne over the alkene.

    • Pressure: Reducing the hydrogen pressure can also help to prevent over-reduction.

Catalyst SystemCommon Poisons/ModifiersTypical Substrate ScopeSelectivity
Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) QuinolineInternal and terminal alkynesHigh for cis-alkenes
P-2 Catalyst (Ni₂B) N/AInternal and terminal alkynesHigh for cis-alkenes
Pd/C with Electron-Poor Phosphines Electron-poor phosphinesAlkynolsHigh for cis-alkenes

Table 1: Comparison of common catalyst systems for alkyne semi-hydrogenation.

Frequently Asked Questions (FAQs)

Q1: Can a poisoned catalyst be regenerated?

A1: In some cases, yes, but it depends on the nature of the poison.

  • Reversible Poisoning: If the poison is weakly adsorbed, it may be possible to remove it by washing the catalyst with a suitable solvent or by a mild thermal treatment under an inert atmosphere.

  • Irreversible Poisoning: For strongly chemisorbed poisons like sulfur or heavy metals, regeneration is often difficult and may not be economically viable on a lab scale.[9] In such cases, it is usually more practical to use a fresh catalyst.

Q2: How can I prevent catalyst poisoning from the outset?

A2: Proactive measures are the best defense against catalyst poisoning.

  • High-Purity Reagents: Always use high-purity starting materials and solvents. If the purity is questionable, purify them before use.

  • Inert Reaction Setup: Ensure your reaction vessel is clean and free of potential contaminants. Assembling the apparatus hot to remove adsorbed water and purging thoroughly with an inert gas before introducing the catalyst and hydrogen is good practice.

  • Use of Scavengers: In some cases, a "sacrificial" scavenger can be added to the reaction mixture to react with potential poisons before they reach the catalyst.

Q3: Are there any analytical techniques to characterize a poisoned catalyst?

A3: Yes, several surface-sensitive techniques can provide insights into the state of a poisoned catalyst.

  • X-ray Photoelectron Spectroscopy (XPS): Can identify the elemental composition of the catalyst surface and the chemical state of the elements, helping to detect the presence of poisons.[6]

  • Temperature-Programmed Desorption/Reduction (TPD/TPR): These techniques can reveal how strongly poisons are adsorbed to the catalyst surface and how they affect its reductive properties.[6]

  • Transmission Electron Microscopy (TEM) with Energy-Dispersive X-ray Spectroscopy (EDX): Can provide morphological information and elemental mapping of the catalyst particles, potentially identifying localized areas of poisoning.

References

  • 9.5: Reduction of Alkynes - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Reduction of alkynes (video) - Khan Academy. (n.d.). Khan Academy. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Sabin Metal Corporation. [Link]

  • Electron-Poor Phosphines Enable the Selective Semihydrogenation Reaction of Alkynes with Pd on Carbon Catalysts. (2023). ACS Publications. [Link]

  • Partial Reduction of Alkynes With Lindlar’s Catalyst. (2011). Master Organic Chemistry. [Link]

  • Alkyne hydrogenation with poisoned catalyst example. (2020). YouTube. [Link]

  • Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation. (2023). JoVE. [Link]

  • Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study. (2021). RSC Publishing. [Link]

  • Partial Alkyne Reduction Using Poisoned Catalysts. (2018). YouTube. [Link]

  • Hydrogenation of Alkynes Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Clutch Prep. [Link]

  • Controlled Semihydrogenation of Aminoalkynes Using Ethylenediamine as a Poison of Lindlar's Catalyst. (n.d.). ACS Publications. [Link]

  • Why do poisoned catalysts (Lindlar, nickel borate) result in partial hydrogenation of alkynes?. (2021). Stack Exchange. [Link]

  • Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation. (n.d.). CCS Chemistry. [Link]

  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (n.d.). ResearchGate. [Link]

  • Catalyst Poisoning Testing. (n.d.). Intertek. [Link]

  • Unpacking the Lindlar Catalyst Mechanism: A Key to Selective Hydrogenation. (2026). Oreate AI. [Link]

  • How to detect catalyst poisoning in hydrotreaters. (2025). Patsnap. [Link]

  • Catalyst poisoning. (n.d.). Wikipedia. [Link]

  • What Is Catalyst Poisoning In Chemical Reactions?. (2025). YouTube. [Link]

  • Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. (n.d.). ResearchGate. [Link]

Sources

Validation & Comparative

Comparison of properties between (Z)-2-Penten-1-ol and (E)-2-Penten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of (Z)-2-Penten-1-ol and (E)-2-Penten-1-ol for Researchers and Drug Development Professionals

As stereoisomers, this compound and (E)-2-Penten-1-ol share the same molecular formula and connectivity but differ in the spatial arrangement of atoms around the carbon-carbon double bond. This subtle distinction in geometry gives rise to significant variations in their physicochemical properties, spectroscopic signatures, and biological activities. This guide provides a comprehensive comparison of these two isomers, offering experimental data and protocols to aid in their differentiation and application.

Physicochemical Properties: A Tale of Two Geometries

The cis ((Z)) and trans ((E)) configurations of the double bond in 2-penten-1-ol influence their molecular packing and intermolecular forces, leading to discernible differences in their physical properties. The (Z)-isomer, with its bent shape, is generally less stable and has a lower boiling point than the more linear and stable (E)-isomer.

PropertyThis compound(E)-2-Penten-1-ol
Molecular Formula C₅H₁₀OC₅H₁₀O
Molar Mass 86.13 g/mol 86.13 g/mol
Boiling Point 137-139 °C135-136 °C
Density 0.844 g/mL at 25 °C0.846 g/mL at 25 °C
Refractive Index n20/D 1.433n20/D 1.432

Spectroscopic Differentiation: Unmasking the Isomers

Spectroscopic techniques are indispensable for distinguishing between (Z)- and (E)-2-Penten-1-ol. The unique spatial arrangement of atoms in each isomer results in distinct spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is particularly powerful for differentiating these isomers. The coupling constant (J) between the vinyl protons is diagnostic of the double bond geometry. In the (Z)-isomer, the cis-protons typically exhibit a smaller coupling constant (around 10-12 Hz) compared to the trans-protons in the (E)-isomer (around 15-18 Hz).

¹³C NMR also shows subtle but consistent differences in chemical shifts for the carbons involved in and adjacent to the double bond, arising from the different steric environments.

Infrared (IR) Spectroscopy

The C-H out-of-plane bending vibration of the double bond is a key diagnostic feature in the IR spectrum. The (Z)-isomer typically shows a band around 675-730 cm⁻¹, while the (E)-isomer exhibits a stronger band at a higher wavenumber, around 960-975 cm⁻¹.

Mass Spectrometry (MS)

While the electron ionization mass spectra of both isomers are very similar due to the formation of a common carbocation intermediate upon ionization, subtle differences in the relative abundances of fragment ions may be observed.

Organoleptic Properties: A World of Difference in Scent

The most striking difference between (Z)- and (E)-2-Penten-1-ol lies in their organoleptic properties. These differences are critical in the flavor and fragrance industry.

  • This compound is often described as having a fresh, green, and slightly fruity aroma.

  • (E)-2-Penten-1-ol possesses a more pungent, herbaceous, and slightly woody scent.

This dramatic difference in perceived scent underscores how stereochemistry can profoundly impact biological interactions with olfactory receptors.

Experimental Protocol: Isomer Separation by Gas Chromatography

Gas chromatography (GC) is a robust and widely used technique for the separation and quantification of volatile isomers like 2-penten-1-ol. The choice of a polar stationary phase is critical for achieving baseline separation.

Objective: To separate and identify (Z)- and (E)-2-Penten-1-ol in a mixture.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • Reference standards of (Z)- and (E)-2-Penten-1-ol

  • Sample mixture

Procedure:

  • Instrument Setup:

    • Install the polar capillary column in the GC.

    • Set the oven temperature program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 150°C at a rate of 5°C/min.

    • Set the injector temperature to 250°C.

    • Set the detector temperature to 250°C.

    • Set the carrier gas (Helium) flow rate to 1 mL/min.

  • Sample Preparation:

    • Prepare a 1% solution of the sample mixture in a suitable solvent (e.g., ethanol).

    • Prepare 1% solutions of the (Z)- and (E)-isomer reference standards.

  • Analysis:

    • Inject 1 µL of the (Z)-isomer standard to determine its retention time.

    • Inject 1 µL of the (E)-isomer standard to determine its retention time. The more volatile (Z)-isomer is expected to elute first.

    • Inject 1 µL of the sample mixture and identify the peaks by comparing their retention times with the standards.

  • Data Interpretation:

    • The peak area of each isomer is proportional to its concentration in the mixture.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Prepare 1% solutions of standards and sample gc1 Set GC parameters (oven, injector, detector) prep1->gc1 Load samples gc2 Inject (Z)-isomer standard gc1->gc2 gc3 Inject (E)-isomer standard gc2->gc3 gc4 Inject sample mixture gc3->gc4 data1 Determine retention times of standards gc4->data1 Acquire chromatograms data2 Identify peaks in sample by retention time data1->data2 data3 Quantify isomers based on peak area data2->data3

Caption: Gas Chromatography workflow for the separation and analysis of 2-penten-1-ol isomers.

Synthesis and Applications

Both isomers can be synthesized through various routes, often involving the reduction of the corresponding pentenal or the selective hydrogenation of 2-pentyn-1-ol. The choice of catalyst is crucial for achieving high stereoselectivity. For instance, Lindlar's catalyst is commonly used for the hydrogenation of alkynes to produce the (Z)-alkene.

Their distinct aromas lead to different applications in the flavor and fragrance industry. This compound is used to impart fresh, green notes, while (E)-2-Penten-1-ol is employed for its herbaceous character. In the context of drug development, the specific stereochemistry of a molecule can be critical for its pharmacological activity, as binding to chiral receptors is often highly specific.

G cluster_isomers 2-Penten-1-ol Isomers cluster_properties Distinct Properties cluster_apps Differential Applications z_isomer This compound physchem Physicochemical Properties z_isomer->physchem spectro Spectroscopic Signatures z_isomer->spectro organo Organoleptic Profiles z_isomer->organo e_isomer (E)-2-Penten-1-ol e_isomer->physchem e_isomer->spectro e_isomer->organo pharma Pharmaceutical Synthesis physchem->pharma spectro->pharma flavor Flavor & Fragrance organo->flavor

Caption: Relationship between isomer structure, properties, and applications.

Conclusion

While this compound and (E)-2-Penten-1-ol are structurally very similar, their different spatial arrangements lead to significant and exploitable differences in their physical, chemical, and biological properties. A thorough understanding of these differences, supported by robust analytical techniques, is essential for their effective application in research and industry.

References

  • The Good Scents Company. cis-2-Penten-1-ol. [Link]

  • The Good Scents Company. trans-2-Penten-1-ol. [Link]

  • Spectral Database for Organic Compounds (SDBS). Pent-2-en-1-ol. [Link]

A Senior Application Scientist's Guide to the Purity Assessment of Synthetic (Z)-2-Penten-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (Z)-2-Penten-1-ol, a volatile organic compound, is a primary allylic alcohol with a characteristic green, rubbery aroma.[1] It serves as a valuable fragrance ingredient in cosmetics and household products and as a flavoring agent.[2] In the realm of drug development and fine chemical synthesis, it can act as a crucial building block or intermediate. The stereochemical integrity of this molecule is paramount, as its geometric isomer, (E)-2-Penten-1-ol, possesses different sensory properties and may exhibit different reactivity in subsequent chemical transformations.

The synthesis of this compound, often achieved through the stereoselective reduction of 2-pentyn-1-ol, rarely yields a product with 100% isomeric purity.[3] Consequently, a robust analytical workflow is essential to quantify the desired (Z)-isomer and identify potential impurities, which may include the (E)-isomer, unreacted starting materials, over-reduced byproducts like 1-pentanol, or other process-related contaminants. This guide provides a comparative analysis of the principal analytical techniques for this purpose, grounded in established scientific principles and practical, field-proven methodologies.

Chapter 1: Gas Chromatography (GC) – The Gold Standard for Volatile Compound Separation

Gas chromatography is the cornerstone for analyzing volatile and semi-volatile compounds.[4] Its principle lies in the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (an inert carrier gas). Compounds with lower boiling points or weaker interactions with the stationary phase travel through the column faster, enabling separation.

Causality of Column Selection: The choice of the GC column is the most critical parameter for successfully separating the (Z) and (E) isomers of 2-Penten-1-ol.

  • Non-Polar Columns (e.g., DB-5, OV-101): These columns separate analytes primarily based on differences in boiling points. As the boiling points of (Z)- and (E)-2-Penten-1-ol are very close, baseline separation on a non-polar column is often challenging.

  • Polar Columns (e.g., DB-Wax, Carbowax 20M): These columns, containing polyethylene glycol (PEG) stationary phases, offer an alternative separation mechanism based on polarity. The cis configuration of this compound results in a slightly different dipole moment and steric profile compared to the trans configuration of the (E)-isomer. This differential interaction with the polar stationary phase typically results in better resolution between the two isomers. Retention indices from the NIST database confirm that polar columns provide a wider separation window for these isomers.[5][6]

Workflow for Purity Analysis by Gas Chromatography

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing & Interpretation A Prepare Dilute Sample (e.g., 1µL in 1mL Hexane) D Inject into GC-FID System (Polar Column, e.g., DB-Wax) A->D Inject Unknown B Prepare Standards (Z)-isomer and (E)-isomer B->D Confirm RT C Spike Sample with Standard (Co-injection) C->D Confirm Peak ID E Run Temperature Program D->E F Identify Peaks by Retention Time (RT) E->F G Integrate Peak Areas F->G H Calculate % Purity G->H

Caption: A logical workflow for GC-based purity assessment.

Detailed Experimental Protocol: GC-FID

This protocol is designed as a self-validating system for routine quality control.

  • Instrument & Conditions:

    • System: Gas Chromatograph with Flame Ionization Detector (GC-FID).

    • Column: DB-Wax, 60 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Oven Program: Initial 40°C hold for 5 min, ramp at 3°C/min to 200°C, hold for 10 min.[5]

    • Detector: FID, 250°C.

  • Sample & Standard Preparation:

    • Sample: Prepare a 1000 ppm solution by dissolving 1 µL of synthetic this compound in 1 mL of GC-grade hexane.

    • Standards: Prepare separate 1000 ppm solutions of certified pure this compound and (E)-2-Penten-1-ol standards.

    • Co-injection Sample (Trustworthiness Step): To a 0.5 mL aliquot of the sample solution, add 10 µL of the (E)-isomer standard solution. This "spiking" method confirms the identity of the impurity peak.[7]

  • Analysis Procedure:

    • Inject 1 µL of the (Z)-isomer standard to determine its retention time (RT).

    • Inject 1 µL of the (E)-isomer standard to determine its RT.

    • Inject 1 µL of the sample solution.

    • Inject 1 µL of the co-injection sample. Observe the increase in the peak area corresponding to the (E)-isomer, confirming its identity.[7]

  • Quantification:

    • Assume the response factor for both isomers is equal (a common starting point for isomers).

    • Calculate purity using the area percent method:

      • % Purity = (Area of (Z)-peak / Total Area of all peaks) x 100

Advanced Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

For identifying unknown impurities, GC coupled with a Mass Spectrometer is the definitive tool.[4] While FID provides quantitative data, MS provides structural information by fragmenting the eluting compounds into a predictable pattern (mass spectrum).

  • Expertise: The electron ionization (EI) mass spectrum of 2-penten-1-ol and related isomers will show characteristic fragments. For a similar compound, 2-pentanol, characteristic ions are found at m/z 45, 55, 43, and 73.[8] An experienced analyst can use the fragmentation pattern of an unknown peak to deduce its structure, for instance, identifying an over-reduced pentanol or a residual synthesis solvent.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Arbiter

While GC is excellent for separation and quantification, ¹H NMR spectroscopy provides unambiguous confirmation of the double bond geometry, making it an indispensable tool for verifying isomeric purity.

Principle of Isomer Differentiation: The key to distinguishing (Z) and (E) isomers lies in the spin-spin coupling constant (J-value) between the two protons on the double bond (vinylic protons).

  • For (Z)-isomers (protons are cis), the coupling constant is typically in the range of 11-12 Hz .

  • For (E)-isomers (protons are trans), the coupling constant is larger, typically 14-15 Hz .

This difference provides a clear, undeniable signature of the geometry of each isomer present in the sample.

Detailed Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the synthetic alcohol in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument & Acquisition:

    • Spectrometer: 400 MHz NMR Spectrometer.

    • Experiment: Standard ¹H acquisition.

    • Key Parameters: 32 scans, relaxation delay (d1) of 5 seconds. A longer relaxation delay is crucial for accurate integration and, therefore, accurate quantification.

  • Data Interpretation & Quantification:

    • Reference the spectrum to the TMS peak at 0 ppm.

    • Identify the distinct signals for the vinylic protons of both the (Z) and (E) isomers.

    • Carefully integrate a well-resolved signal unique to the (Z)-isomer and a signal unique to the (E)-isomer.

    • Calculate the isomeric ratio:

      • % (Z)-isomer = (Integral of (Z)-peak / (Integral of (Z)-peak + Integral of (E)-peak)) x 100

Chapter 3: Fourier-Transform Infrared (FTIR) Spectroscopy – A Rapid Identity Check

FTIR spectroscopy is a rapid, non-destructive technique ideal for confirming the presence of key functional groups.[9] For this compound, it can quickly verify the presence of the alcohol (-OH) and alkene (C=C) moieties.

Causality and Limitations: FTIR works by measuring the absorption of infrared radiation by specific molecular vibrations. While excellent for identifying functional groups, it generally lacks the resolution to differentiate subtle structural differences like (Z) and (E) isomerism in molecules of this type. The C-H out-of-plane bending vibration can sometimes distinguish cis (~700 cm⁻¹) and trans (~970 cm⁻¹) double bonds, but in this specific molecule, these signals can be weak or ambiguous. Therefore, its primary role is for rapid identity confirmation, not for purity quantification.[10][11]

Detailed Experimental Protocol: ATR-FTIR
  • Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Procedure:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place one drop of the neat this compound sample directly onto the crystal.

    • Acquire the sample spectrum (typically 16-32 scans).

  • Expected Observations:

    • ~3300 cm⁻¹ (broad): O-H stretch, confirming the alcohol group.

    • ~3010 cm⁻¹ (medium): =C-H stretch, confirming the alkene group.

    • ~2960-2870 cm⁻¹ (strong): C-H stretches of the alkyl chain.

    • ~1655 cm⁻¹ (weak-medium): C=C stretch.

    • ~1030 cm⁻¹ (strong): C-O stretch.

Comparative Analysis of Purity Assessment Techniques

The selection of an analytical technique is a balance of the required information, sample throughput, and available resources.[12]

Parameter Gas Chromatography (GC-FID) Nuclear Magnetic Resonance (¹H NMR) Fourier-Transform Infrared (FTIR)
Primary Use Quantitative Purity & Isomer RatioDefinitive Isomer Identification & RatioFunctional Group Identity Confirmation
Selectivity (Z/E) Good to Excellent (with polar column)Excellent (based on J-coupling)Poor to None
Sensitivity (LOD) High (ppm to ppb)Low (requires mg of sample)Moderate
Sample Throughput Moderate (~30-45 min/sample)Low (~10-20 min/sample + prep)Very High (<2 min/sample)
Cost (Instrument) ModerateHighLow
Required Expertise Moderate (method development)High (spectral interpretation)Low (routine operation)

Conclusion and Expert Recommendations

A multi-faceted approach is the most robust strategy for assessing the purity of synthetic this compound.

  • For Routine Quality Control: A validated GC-FID method using a polar column is the most efficient and reliable choice for determining purity and the (Z)/(E) isomer ratio in a production environment.

  • For Method Development & Impurity Profiling: GC-MS is essential for the initial characterization of a new synthesis route to definitively identify any byproducts or contaminants.

  • For Absolute Structural Confirmation: ¹H NMR serves as the ultimate arbiter for confirming the geometric configuration of the double bond and should be used to validate the primary GC method and characterize reference standards.

  • For Rapid Incoming Material Check: FTIR can be used as a quick, preliminary test to confirm the identity of the material (i.e., that it is an unsaturated alcohol) before more rigorous testing is performed.

By integrating these techniques logically, researchers, scientists, and drug development professionals can ensure the quality, consistency, and safety of their materials, leading to more reliable and reproducible results in their downstream applications.

References

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  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Sayed, A. M., et al. (2024). Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review. Frontiers in Plant Science. Retrieved from [Link]

  • RIFM. (2015). 2-penten-1-ol, CAS Registry Number 1576-95-0. Fragrance Material Safety Assessment. Retrieved from [Link]

  • Purdue University. (1996). DETERMINING THE IDENTITY OF ALCOHOLS IN UNKNOWN. Instrument Van Project. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of pure ethanol, pure methanol, and mixtures of ethanol.... Retrieved from [Link]

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  • Google Patents. (n.d.). WO2011015623A2 - Process for the manufacture of 2-pentyn-1-ol.
  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Ethanol Content in and Simple Fail/Pass Judgment of Alcohol Hand Sanitizer by FTIR. Retrieved from [Link]

  • ResearchGate. (n.d.). Modern Methods for the Determination of Optical Purity. Retrieved from [Link]

  • Oxford Academic. (1994). Comparison of European and American Techniques for the Analysis of Volatile Organic Compounds in Environmental Matrices. Journal of Chromatographic Science. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2019). DETERMINATION OF ETHANOL CONTENT OF FERMENTED ALCOHOLIC BEVERAGES WITH FTIR SPECTROSCOPY AND MULTIVARIATE CALIBRATION. Retrieved from [Link]

  • NIST. (n.d.). 2-Penten-1-ol, (Z)- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIH. (2023). Comment on Hu et al. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Foods. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • ACS Publications. (2017). Analysis of Volatile Compounds by Advanced Analytical Techniques and Multivariate Chemometrics. Chemical Reviews. Retrieved from [Link]

  • YouTube. (2020). How to Analyze GC Results for Lab. ChemComplete. Retrieved from [Link]

  • NIH. (2022). Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples. Molecules. Retrieved from [Link]

  • YouTube. (2021). Chemical Tests for Alcohols: Lucas Test & Oxidation Tests. Science Ready. Retrieved from [Link]

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Sources

A Comparative Guide to the Biological Effects of Pentenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Complexity of Pentenols

In the vast landscape of organic chemistry, isomerism presents a fascinating principle where molecules with identical chemical formulas exhibit distinct structural arrangements. This structural variance is not merely an academic curiosity; it is a fundamental determinant of biological function. Pentenols (C₅H₁₀O), a group of unsaturated five-carbon alcohols, serve as a compelling case study in this principle. While sharing the same atomic constituents, the varied placement of the hydroxyl group and the double bond across isomers like 1-penten-3-ol, 2-penten-1-ol, and 3-penten-2-ol results in a diverse and often potent spectrum of biological activities.

This guide provides a comparative analysis of these key pentenol isomers, moving beyond a simple catalog of properties to explore the causal relationships between their structural nuances and their functional roles. We will examine their significance as flavor and fragrance agents, their critical function as semiochemicals in plant and insect ecology, and their toxicological profiles at the cellular level. The experimental methodologies detailed herein are presented not just as protocols, but as logical frameworks for elucidating the structure-activity relationships that govern the biological effects of these versatile molecules.

I. Comparative Biological Activities of Pentenol Isomers

The biological roles of pentenol isomers are remarkably diverse, spanning from sensory perception in humans to chemical signaling in insects and defense mechanisms in plants. The location of the double bond and hydroxyl group on the carbon chain is the primary determinant of these differing effects.

Flavor and Fragrance Profiles

Pentenols are significant components of the volatile organic compounds (VOCs) that constitute the aromas of many fruits and vegetables. Their utility in the flavor and fragrance industry stems from their potent and often "green" or fruity sensory profiles.

  • 1-Penten-3-ol : This isomer is renowned for its powerful, diffusive green and grassy odor. It is a key contributor to the characteristic notes of cucumber, melon, and berries. In the food industry, it is used to impart a fresh, green lift to flavors such as banana, strawberry, and tomato. It is found naturally in many plants, including tea (Camellia sinensis).

  • (Z)-2-Penten-1-ol : Also known as cis-2-penten-1-ol, this isomer provides sharp, pungent notes that can enhance both sweet and savory applications. It is a naturally occurring volatile in green tea, virgin olive oil, and broccoli. Its aroma is often described as fruity and is sometimes used to create cherry top notes in flavor profiles.

  • 3-Penten-2-ol : Found as a constituent of kiwi fruit, this isomer also contributes to the overall volatile profile of various foods.

The differences in odor perception are directly linked to how each isomer interacts with olfactory receptors in the nasal epithelium. The specific geometry and polarity of each molecule determine its binding affinity to these receptors, triggering distinct neural signals that the brain interprets as a specific scent.

Plant Biology and Insect Semiochemistry

In nature, pentenols are crucial signaling molecules, particularly in the intricate communication between plants and insects. Plants produce these compounds, often in response to stress, where they can act as both defense signals and attractants.

  • Biosynthesis via the Lipoxygenase (LOX) Pathway : Pentenol isomers are primarily synthesized in plants through the lipoxygenase (LOX) pathway, which is activated in response to tissue damage, such as from herbivory or pathogen attack. This pathway involves the oxygenation of polyunsaturated fatty acids, leading to the formation of hydroperoxides. These unstable intermediates are then cleaved to produce a variety of volatile compounds, including pentenols. This rapid release of volatiles serves as a defense mechanism, signaling to other parts of the plant or attracting natural enemies of the attacking herbivores.

Caption: Fig. 1: Simplified LOX pathway for pentenol synthesis.

  • Insect Attraction and Pheromones : The specific isomers of pentenol can act as powerful attractants or components of pheromone blends for various insect species. This compound, for instance, is recognized as an insect attractant. The unique stereochemistry of each isomer is detected by specialized receptors on insect antennae, allowing them to locate host plants or mates. This specificity is a cornerstone of chemical ecology, where subtle molecular differences can mean the difference between successful foraging and reproductive failure.

Cellular and Toxicological Effects

While beneficial in some contexts, pentenol isomers, like many short-chain alcohols, exhibit toxicity at higher concentrations. Their amphiphilic nature—possessing both a hydrophobic carbon chain and a hydrophilic alcohol group—allows them to interact with and disrupt cellular membranes, a primary mechanism of their toxicity.

  • Membrane Disruption : Pentenols can intercalate into the phospholipid bilayer of cell membranes. This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability. Such disruption can impair critical cellular functions, including maintaining ion gradients and the activity of membrane-bound proteins, ultimately leading to cytotoxicity. Studies on related pentanol isomers have shown that branching of the alkyl chain can influence the concentration required to induce these effects.

  • Metabolic Detoxification : Organisms have evolved enzymatic pathways to detoxify alcohols. In the fruit fly Drosophila melanogaster, for example, the enzyme alcohol dehydrogenase (ADH) is involved in the detoxification of 1-penten-3-ol. This enzymatic conversion to a less toxic metabolite is a crucial survival mechanism.

  • Quantitative Toxicity : The acute toxicity of pentenol isomers can be compared using the LD50 (Lethal Dose, 50%) value, which represents the dose required to be fatal to 50% of a test population.

Table 1: Comparative Summary of Pentenol Isomer Properties

IsomerOdor ProfileNatural OccurrenceKnown Biological RolesAcute Oral LD50 (Rat)
1-Penten-3-ol Strong, green, grassy, diffusiveTea, cucumber, melon, berriesFlavor & fragrance agent; Plant defense volatile1,470 mg/kg
This compound Sharp, pungent, fruity, greenGreen tea, olive oil, broccoliFlavor & fragrance agent; Insect attractantData not available
3-Penten-2-ol FruityKiwi fruitFood volatile componentData not available

Note: The lack of comparable LD50 data for all isomers highlights a gap in current toxicological research and underscores the importance of isomer-specific testing rather than extrapolating from a single compound.

II. Key Experimental Protocols and Methodologies

To investigate and compare the biological effects of pentenol isomers, researchers employ a range of specialized techniques. The choice of methodology is dictated by the specific question being addressed, from quantifying insect behavioral responses to measuring cellular toxicity.

Assessing Insect Behavioral Response: The Y-Tube Olfactometer

Causality Behind Experimental Choice : To determine if a volatile compound acts as an attractant or repellent to an insect, a direct choice test is required. The Y-tube olfactometer is a standard and effective bioassay for this purpose. It provides a clear, binary choice for the insect, allowing for a statistically robust quantification of preference. The controlled airflow ensures that the choice is based on olfaction rather than other cues.

Experimental Workflow:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.